4-Hydroxymelatonin

Übersicht

Beschreibung

4-Hydroxymelatonin is a metabolite of melatonin, a hormone produced by the pineal gland that regulates sleep-wake cycles . It is produced in vivo by the enzyme ascorbate peroxidase and has antioxidative properties . It is speculated that the melatonin synthetic machinery in eukaryotes was inherited from bacteria as a result of endosymbiosis .

Synthesis Analysis

The synthesis of melatonin begins from tryptophan via several similar consecutive enzymatic steps in animals and plants . Melatonin can also be metabolized by non-enzymatic processes. Melatonin’s interaction with reactive oxygen species (ROS) and nitrogen species (NOS) generates a variety of metabolites, including 4-Hydroxymelatonin .Molecular Structure Analysis

Melatonin, from which 4-Hydroxymelatonin is derived, is an indolamine originally discovered in 1958 in extracts from bovine pineal gland. It was first isolated and identified as a small molecule with a molecular weight of 232 Daltons . The indole chemical scaffold is functionalized with a 3-amide group and a 5-alkoxygroup .Chemical Reactions Analysis

4-Hydroxymelatonin exhibits radical-trapping and preventive antioxidant effects, contributing to melatonin’s protection against oxidative stress . It is an excellent peroxyl radical scavenger and also a preventing antioxidant by inhibiting Cu(II) .Physical And Chemical Properties Analysis

Melatonin is identified by the chemical formula C13H16N2O2 . The indole moiety of the melatonin molecule is the reactive center of interaction with oxidants due to its high resonance stability and very low activation energy barrier towards free radical reactions .Wissenschaftliche Forschungsanwendungen

- Background : Melatonin, derived from tryptophan and primarily released by the pineal gland during darkness, plays a crucial role in regulating sleep, circadian rhythms, immunity, and reproduction .

- Antioxidant Effects : 4-hydroxymelatonin exhibits antioxidant properties by scavenging reactive oxygen and nitrogen species. It enhances antioxidant defenses, preventing tissue damage and blocking pro-inflammatory cytokine transcription factors. Its small size and amphiphilic nature improve mitochondrial electron transport chain efficiency and reduce electron leakage .

- Beneficial Effects : By stimulating antioxidant enzymes and inhibiting lipid peroxidation, 4-hydroxymelatonin contributes to protection against oxidative damage .

- Role in CNS : 4-hydroxymelatonin prevents degenerative changes in the CNS, as observed in models of Alzheimer’s and Parkinson’s diseases. It reduces free radical damage to DNA, potentially preventing cancer and other conditions .

- Antiapoptotic Effects : The compound exerts antiapoptotic effects on cells, contributing to neuroprotection .

- Cardiac Effects : Melatonin, including its metabolites like 4-hydroxymelatonin, influences cardiovascular function. It may regulate blood pressure, heart rate, and vascular tone .

- Immunomodulation : Melatonin metabolites, including 4-hydroxymelatonin, play a role in immune responses. They may affect immune cell activity and cytokine production .

- Metabolic Effects : Melatonin and its metabolites are involved in metabolic pathways. 4-hydroxymelatonin may contribute to maintaining oxidant/antioxidant balance and impact diabetes control .

Antioxidant Properties

Neuroprotection and Central Nervous System (CNS) Health

Modulation of Cardiovascular Function

Immune System Regulation

Diabetes Control and Metabolic Balance

Other Potential Applications

Wirkmechanismus

Target of Action

4-Hydroxymelatonin, a derivative of melatonin, primarily targets melatonin receptors, specifically MT1 and MT2 . These receptors are part of the G-protein coupled receptor family and play a crucial role in mediating the effects of melatonin . Melatonin is an endogenous hormone that regulates various biological functions such as sleep, circadian rhythm, immunity, and reproduction .

Mode of Action

The actions of 4-Hydroxymelatonin are primarily mediated through its interaction with the MT1 and MT2 receptors . Upon binding to these receptors, it can modulate various intracellular signaling pathways . Additionally, 4-Hydroxymelatonin also acts through non-receptor-mediated mechanisms, serving as a scavenger for reactive oxygen species (ROS) and reactive nitrogen species (RNS) .

Biochemical Pathways

The synthesis of 4-Hydroxymelatonin involves several biochemical pathways. It is synthesized from tryptophan via several consecutive steps that are catalyzed by tryptophan decarboxylase (TDC), tryptamine 5-hydroxylase (T5H), serotonin N-acetyltransferase (SNAT), and N-acetylserotonin methyltransferase (ASMT) . The metabolites of these processes overlap, and it is often difficult to determine which process is dominant .

Pharmacokinetics

The pharmacokinetics of melatonin, from which 4-Hydroxymelatonin is derived, is well established. It has a time to reach maximal plasma concentrations (tmax) of 30–45 min and an elimination half-life (t elimination) of 45 min . The specific pharmacokinetics of 4-hydroxymelatonin in humans needs further investigation .

Result of Action

The primary result of 4-Hydroxymelatonin action is its antioxidant effect. It scavenges reactive oxygen and nitrogen species, thus preventing tissue damage and blocking transcriptional factors of pro-inflammatory cytokines . It also contributes to protection from oxidative damages . Moreover, it has been suggested that normal levels of melatonin, from which 4-Hydroxymelatonin is derived, protect cells from adverse effects including carcinogenesis .

Action Environment

The action of 4-Hydroxymelatonin can be influenced by environmental factors. For instance, the synthesis of melatonin increases in darkness and decreases during exposure to light, thereby regulating the circadian rhythms of several biological functions . Furthermore, under moderate oxidative stress, the synthesis of melatonin, and by extension 4-Hydroxymelatonin, can be induced .

Zukünftige Richtungen

Research on melatonin and its metabolites, including 4-Hydroxymelatonin, is ongoing. Future research directions include investigating the role of melatonin in improving the storage life and quality of fruits and vegetables, its role in vascular reconnection during the grafting process, and nutrient uptake from roots by modifying root architecture . Another potentially important aspect is the production of melatonin-rich food crops through a combination of conventional and modern breeding approaches .

Eigenschaften

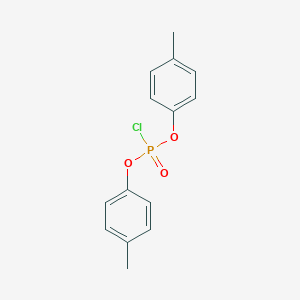

IUPAC Name |

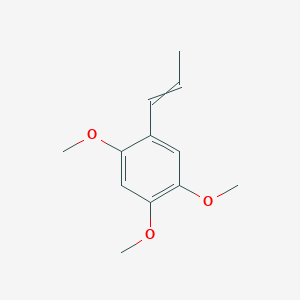

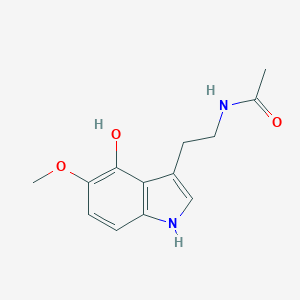

N-[2-(4-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c1-8(16)14-6-5-9-7-15-10-3-4-11(18-2)13(17)12(9)10/h3-4,7,15,17H,5-6H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJGMCLSLFPIQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C(=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for 4-hydroxymelatonin in protecting against oxidative stress?

A: 4-hydroxymelatonin, a metabolite of melatonin, demonstrates potent antioxidant activity primarily through direct radical scavenging. Research indicates that it effectively repairs guanine-centered radical cations via electron transfer at diffusion-limited rates []. Additionally, it repairs C-centered radicals in the sugar moiety of 2′-deoxyguanosine (2dG) through hydrogen atom transfer, albeit at slower rates, effectively preventing further DNA damage [].

Q2: How does the metabolism of melatonin in plants differ from that in humans, particularly regarding 4-hydroxymelatonin?

A: While both plants and humans metabolize melatonin, there are significant differences. Research shows that 2-hydroxymelatonin is the predominant metabolite in plants, far exceeding melatonin levels []. In contrast, 4-hydroxymelatonin is found in much lower concentrations in plants compared to 2-hydroxymelatonin []. This suggests a distinct metabolic pathway and potential differences in the biological roles of these metabolites between plants and humans. Further research is needed to fully elucidate these differences.

Q3: Does exposure to UVB radiation influence the production of 4-hydroxymelatonin in the skin?

A: While direct evidence for UVB-induced production of 4-hydroxymelatonin is limited, research suggests that other melatonin metabolites like AFMK, 6-hydroxymelatonin, and 2-hydroxymelatonin can be generated in the epidermis through non-enzymatic transformation of melatonin upon UVB exposure []. This raises the possibility of a similar mechanism for 4-hydroxymelatonin, warranting further investigation into its role in the skin's response to UV radiation.

Q4: What are the potential applications of 4-hydroxymelatonin in agriculture, based on its observed effects in plants?

A: While research on 4-hydroxymelatonin in plants is still emerging, the fact that 4-hydroxymelatonin is a melatonin metabolite and that melatonin plays a role in alleviating nickel stress and improving physiochemical traits in eggplant (Solanum melongena) [] suggests potential applications in agriculture. Further research could explore whether 4-hydroxymelatonin exhibits similar protective effects against various environmental stressors in plants, potentially leading to the development of novel agricultural treatments to enhance crop resilience and yield.

Q5: How do the antioxidant properties of 4-hydroxymelatonin compare to those of its parent compound, melatonin, and other related metabolites?

A: Research suggests that both melatonin and its metabolites, including 4-hydroxymelatonin, possess potent antioxidant properties []. While direct comparisons of their efficacy are limited, they likely act synergistically to combat oxidative stress through various mechanisms, including direct radical scavenging and indirect antioxidant enzyme modulation [, ]. Further research is crucial to fully understand the individual contributions and relative potency of each metabolite in different biological contexts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanedioate](/img/structure/B42776.png)